molecular formula C12H13N5O B1524555 N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 1315367-08-8

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B1524555
CAS No.: 1315367-08-8
M. Wt: 243.26 g/mol
InChI Key: YSMJJYHSLAYXNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves the reaction of cyclopropylamine with 2H-1,2,3,4-tetrazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]acetamide
  • N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]propionamide

Uniqueness

N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[cyclopropyl(2H-tetrazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(9-4-2-1-3-5-9)13-10(8-6-7-8)11-14-16-17-15-11/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMJJYHSLAYXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNN=N2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
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N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Reactant of Route 6
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N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

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